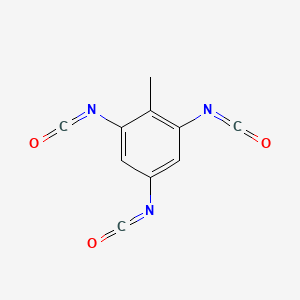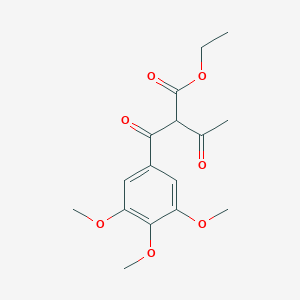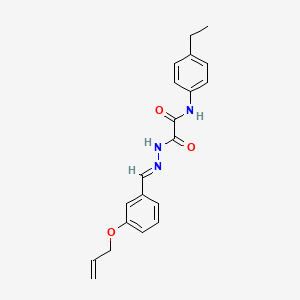
Toluene-2,4,6-triyl triisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toluene-2,4,6-triyl triisocyanate, also known as 1,3,5-triisocyanato-2-methylbenzene, is an organic compound with the molecular formula C10H5N3O3. It is a derivative of toluene, where three isocyanate groups are attached to the benzene ring at the 2, 4, and 6 positions. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polyurethanes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Toluene-2,4,6-triyl triisocyanate can be synthesized through the phosgenation of toluene-2,4,6-triamine. The reaction typically involves the use of phosgene (COCl2) in the presence of a solvent such as toluene or chlorobenzene. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the amine groups to isocyanate groups .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation processes. The process requires stringent safety measures due to the toxic nature of phosgene. The final product is purified through distillation or crystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Toluene-2,4,6-triyl triisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Polymerization Reactions: Used in the production of polyurethanes by reacting with polyols.
Hydrolysis: Reacts with water to form carbon dioxide and the corresponding amine.
Common Reagents and Conditions:
Alcohols and Amines: React under mild conditions to form urethanes and ureas.
Polyols: React under controlled conditions to form polyurethanes.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the reaction with polyols.
Aplicaciones Científicas De Investigación
Toluene-2,4,6-triyl triisocyanate has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Widely used in the production of polyurethanes, coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of toluene-2,4,6-triyl triisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. This reactivity is harnessed in the production of polyurethanes, where the compound reacts with polyols to form long polymer chains. The isocyanate groups also enable the compound to crosslink with other molecules, enhancing the mechanical properties of the resulting materials .
Comparación Con Compuestos Similares
Toluene-2,4,6-triamine: The precursor used in the synthesis of toluene-2,4,6-triyl triisocyanate.
Hexamethylene diisocyanate: Another commonly used isocyanate in the production of polyurethanes.
Methylenediphenyl diisocyanate: Widely used in the production of rigid polyurethane foams
Uniqueness: this compound is unique due to its three isocyanate groups attached to a single benzene ring, providing high reactivity and versatility in forming various polymers and materials. Its structure allows for efficient crosslinking, making it valuable in applications requiring enhanced mechanical properties and stability .
Propiedades
Número CAS |
7373-26-4 |
|---|---|
Fórmula molecular |
C10H5N3O3 |
Peso molecular |
215.16 g/mol |
Nombre IUPAC |
1,3,5-triisocyanato-2-methylbenzene |
InChI |
InChI=1S/C10H5N3O3/c1-7-9(12-5-15)2-8(11-4-14)3-10(7)13-6-16/h2-3H,1H3 |
Clave InChI |
PFUKECZPRROVOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1N=C=O)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006056.png)
![17-Acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12006067.png)



![(2-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006089.png)

![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12006099.png)





![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)
